An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone Oxime-d5: Properties, Synthesis, and Application in Bioanalysis
An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone Oxime-d5: Properties, Synthesis, and Application in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Deuterated Standards in Modern Bioanalysis
In the landscape of pharmaceutical research and development, the precise quantification of drug candidates and their metabolites in biological matrices is a cornerstone of establishing pharmacokinetic profiles and ensuring regulatory compliance. The use of stable isotope-labeled internal standards (SIL-ISs) in conjunction with liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such bioanalytical studies.[1] 2-Amino-5-chlorobenzophenone Oxime-d5, the deuterated form of a key synthetic intermediate of various benzodiazepines, serves as an exemplary internal standard for the accurate quantification of this class of drugs and their metabolites.[2]
The incorporation of five deuterium atoms onto the phenyl ring of 2-Amino-5-chlorobenzophenone Oxime offers a mass shift that is readily distinguishable by a mass spectrometer, while its physicochemical properties remain nearly identical to the non-deuterated analyte. This near-identical behavior throughout sample preparation, chromatography, and ionization is the fundamental principle that allows it to effectively compensate for variations in extraction recovery, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the analytical method.[3]
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-5-chlorobenzophenone Oxime-d5, its synthesis, and a detailed protocol for its application as an internal standard in a bioanalytical workflow.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-Amino-5-chlorobenzophenone Oxime-d5 is characterized by a benzophenone core with an amino group and a chlorine atom on one phenyl ring, and five deuterium atoms on the other phenyl ring, with an oxime functional group attached to the carbonyl carbon.
Caption: Molecular structure of 2-Amino-5-chlorobenzophenone Oxime-d5.
Physicochemical Data
The following table summarizes the key physicochemical properties of 2-Amino-5-chlorobenzophenone Oxime-d5 and its non-deuterated analog for comparison.
| Property | 2-Amino-5-chlorobenzophenone Oxime-d5 | 2-Amino-5-chlorobenzophenone Oxime |
| IUPAC Name | (NZ)-N-[(2-amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methylidene]hydroxylamine[4] | (2-Amino-5-chlorophenyl)(phenyl)methanone oxime[5] |
| CAS Number | 65854-73-1[6] | 18097-52-4[7] |
| Molecular Formula | C₁₃H₆D₅ClN₂O[8] | C₁₃H₁₁ClN₂O[7] |
| Molecular Weight | 251.72 g/mol [8] | 246.69 g/mol [7] |
| Appearance | Likely a pale yellow to light yellow solid[9] | Pale yellow to light yellow solid[9] |
| Melting Point | Not available | 117-120 °C (mixture of syn/anti isomers)[9] |
| Solubility | Soluble in methanol, DMSO, and other organic solvents | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate[9] |
| Storage | -20°C, protected from light and moisture[10] | Room temperature |
Chemical Properties and Stability
The stability of deuterated internal standards is critical for the integrity of bioanalytical data. The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, which generally imparts greater stability to deuterated compounds.[10] However, improper storage and handling can lead to H-D exchange, compromising the isotopic purity of the standard.[10]
For 2-Amino-5-chlorobenzophenone Oxime-d5, the deuterium atoms are on an aromatic ring, which makes them generally stable and less prone to exchange under typical analytical conditions. The oxime functional group is also relatively stable, particularly at neutral and basic pH.[10]
Storage and Handling Recommendations
To ensure the long-term stability of 2-Amino-5-chlorobenzophenone Oxime-d5, the following storage conditions are recommended:
-
Solid Form: Store at -20°C in a tightly sealed container, protected from light and moisture.[10]
-
Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent such as methanol or acetonitrile. Store stock solutions at -20°C in amber vials with tight-fitting caps to minimize solvent evaporation and exposure to light.[11]
-
Working Solutions: Prepare working solutions fresh as needed. If short-term storage is necessary, keep them at 2-8°C.
Synthesis
The synthesis of 2-Amino-5-chlorobenzophenone Oxime-d5 involves two key stages: the preparation of the non-deuterated oxime and the introduction of the deuterium atoms.
1. Synthesis of 2-Amino-5-chlorobenzophenone Oxime
The non-deuterated oxime is typically synthesized by the reaction of 2-Amino-5-chlorobenzophenone with hydroxylamine hydrochloride in the presence of a base.[12]
Caption: Synthesis of 2-Amino-5-chlorobenzophenone Oxime.
2. Deuteration
Application in Bioanalysis: Quantification of Chlordiazepoxide in Human Plasma
2-Amino-5-chlorobenzophenone Oxime-d5 is an ideal internal standard for the quantification of chlordiazepoxide and its metabolites in biological matrices. The following is a representative experimental protocol for the analysis of chlordiazepoxide in human plasma using LC-MS/MS.
Experimental Workflow
Caption: Bioanalytical workflow for chlordiazepoxide quantification.
Step-by-Step Protocol
-
Preparation of Stock and Working Solutions:
-
Chlordiazepoxide Stock Solution (1 mg/mL): Accurately weigh and dissolve chlordiazepoxide in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-Amino-5-chlorobenzophenone Oxime-d5 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the chlordiazepoxide stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution in acetonitrile.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of plasma sample (calibrant, QC, or unknown), add 50 µL of the Internal Standard Working Solution.
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.[13]
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Kinetex XB-C18, 150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Mass Transitions (SRM):
-
Chlordiazepoxide: m/z 300.0 → 227.1[2]
-
2-Amino-5-chlorobenzophenone Oxime-d5: A precursor ion of approximately m/z 252.1 would be expected, with a product ion resulting from a characteristic fragmentation (e.g., loss of H₂O or other neutral losses). The exact transition should be optimized by direct infusion of the standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for both chlordiazepoxide and the internal standard.
-
Calculate the peak area ratio (chlordiazepoxide/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of chlordiazepoxide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
2-Amino-5-chlorobenzophenone Oxime-d5 is a valuable tool for researchers and scientists in the field of drug development and bioanalysis. Its properties as a stable isotope-labeled internal standard make it indispensable for the accurate and precise quantification of benzodiazepines and related compounds in complex biological matrices. This guide has provided a comprehensive overview of its physicochemical properties, synthesis, and a detailed protocol for its application. By adhering to the principles of proper storage, handling, and analytical methodology outlined herein, researchers can ensure the integrity of their bioanalytical data and contribute to the robust development of new pharmaceuticals.
References
-
A novel LC-MS/MS method for simultaneous estimation of chlordiazepoxide and clidinium in human plasma and its application to pharmacokinetic assessment. (URL: [Link])
-
A novel LC-MS/MS method for simultaneous estimation of chlordiazepoxide and clidinium in human plasma and its application to pharmacokinetic assessment. (URL: [Link])
-
2-Amino-5-chlorobenzophenone oxime, mixture of syn and anti isomers. (URL: [Link])
-
What is the storage conditions and protocol for deuterated standards of organic compounds? (URL: [Link])
-
Deuterated Standards for LC-MS Analysis. (URL: [Link])
-
Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. (URL: [Link])
-
FORENSIC TOXICOLOGY LABORATORY OFFICE OF CHIEF MEDICAL EXAMINER CITY OF NEW YORK BENZODIAZEPINES by SOLID PHASE EXTRACTION and G. (URL: [Link])
-
Subzero-Temperature Liquid−Liquid Extraction of Benzodiazepines for High-Performance Liquid Chromatography | Analytical Chemistry. (URL: [Link])
-
Determination of Diazepam in Human Plasma by Solid-Phase Microextraction and Capillary Gas Chromatography-Mass Spectrometry | Request PDF. (URL: [Link])
-
Solid-phase extraction of 1,4-benzodiazepines from biological fluids. (URL: [Link])
-
2-Amino-5-chlorobenzophenone oxime, CAS No. 18097-52-4 | Other Fine Chemicals. (URL: [Link])
-
Deuterated internal standards and bioanalysis by AptoChem. (URL: [Link])
- Preparation method of 2-amino-5-chlorobenzophenone oxime. (URL: )
-
Benzophenone, 2-amino-5-chloro-. (URL: [Link])
-
Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. (URL: [Link])
-
2-Amino-5-chlorobenzophenone oxime | C13H11ClN2O | CID 5398630. (URL: [Link])
- US3136815A - Amino substituted benzophenone oximes and deriv
-
Benzophenone. (URL: [Link])
- US3465038A - Process for the preparation of 2-aminobenzophenone-alpha-oximes. (URL: )
-
BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. (URL: [Link])
-
2-Amino-5-chlorobenzophenone. (URL: [Link])
-
Physico-chemical properties and concentrations of benzophenone-3.... (URL: [Link])
-
STRUCTURE AND SOME PHYSICAL-CHEMICAL PROPERTIES OF BENZOPHENONE DERIVATIVES | Download Scientific Diagram. (URL: [Link])
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A novel LC-MS/MS method for simultaneous estimation of chlordiazepoxide and clidinium in human plasma and its application to pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 2-Amino-5-chlorobenzophenone oxime | C13H11ClN2O | CID 5398630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-chlorobenzophenone Oxime-d5 | 65854-73-1 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chembk.com [chembk.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap [eureka.patsnap.com]
- 13. Solid-phase extraction of 1,4-benzodiazepines from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
